molecular formula C21H14N2O4 B15003975 2-amino-4-(3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

2-amino-4-(3-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B15003975
M. Wt: 358.3 g/mol
InChI Key: FAMREHJCNZQNEU-UHFFFAOYSA-N
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Description

2-AMINO-4-(3-METHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-chromene derivatives, which are known for their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 2-amino-4H-chromene derivatives involves a multicomponent reaction (MCR) of aldehydes or isatin with malononitrile and β-ketoesters. This reaction can be carried out in the presence or absence of a catalyst . For instance, the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a base such as potassium carbonate (K₂CO₃) can yield the desired product .

Industrial Production Methods

Industrial production of these compounds typically involves similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(3-METHOXYPHENYL)-5,10-DIOXO-4H,5H,10H-BENZO[G]CHROMENE-3-CARBONITRILE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroxylated compounds .

Properties

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

2-amino-4-(3-methoxyphenyl)-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C21H14N2O4/c1-26-12-6-4-5-11(9-12)16-15(10-22)21(23)27-20-17(16)18(24)13-7-2-3-8-14(13)19(20)25/h2-9,16H,23H2,1H3

InChI Key

FAMREHJCNZQNEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N

Origin of Product

United States

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